Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an α-bromo ketone, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium or copper .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of the parent imidazo[1,2-a]pyridine compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the bromo group facilitates its reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a methyl group instead of a bromo group.
Ethyl pyridine-2-carboxylate: Lacks the imidazo[1,2-a]pyridine core and benzyloxy group.
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
ethyl 3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-22-17(21)14-15(18)20-10-6-9-13(16(20)19-14)23-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
RWHYTMHXNGOJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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